molecular formula C20H26N2 B13936845 6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine CAS No. 63918-72-9

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine

Cat. No.: B13936845
CAS No.: 63918-72-9
M. Wt: 294.4 g/mol
InChI Key: VNOGBPCURSCKDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine is a dibenzazepine derivative characterized by a seven-membered azepine ring fused to two benzene rings. The 6-position substitution with a beta-(diethylamino)ethyl group confers unique pharmacological properties. Key findings include:

  • Hypolipidemic Activity: Substituted dibenzazepines, including the parent compound, exhibit significant lipid-lowering effects. The parent compound suppresses enzymes like ATP-dependent citrate lyase and reduces hepatic cholesterol and triglycerides in rodents at mg/kg doses .

Properties

CAS No.

63918-72-9

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)-N,N-diethylethanamine

InChI

InChI=1S/C20H26N2/c1-3-21(4-2)13-14-22-15-17-9-5-7-11-19(17)20-12-8-6-10-18(20)16-22/h5-12H,3-4,13-16H2,1-2H3

InChI Key

VNOGBPCURSCKDW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2=CC=CC=C2C3=CC=CC=C3C1

Origin of Product

United States

Preparation Methods

Core Dibenzazepine Synthesis

The dibenzazepine core (6,7-dihydro-5H-dibenz[c,e]azepine) is commonly synthesized via cyclization reactions involving biphenyl derivatives. According to chemical databases, 6,7-dihydro-6-ethyl-5H-dibenz[c,e]azepine (a closely related compound) is prepared from appropriate ethyl-substituted precursors, which can be adapted for the beta-(diethylamino)ethyl substitution.

Introduction of Beta-(Diethylamino)ethyl Side Chain

The beta-(diethylamino)ethyl group is typically introduced via alkylation or amination reactions. A common approach involves:

  • Starting from 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine intermediates.
  • Reacting with diethylaminoethyl halides or derivatives under nucleophilic substitution conditions.

Metal Hydride Reduction and Hydride Complexes

A notable method for preparing dibenzazepine derivatives involves reduction of nitrile or imide precursors using metal hydrides such as lithium aluminum hydride or sodium borohydride complexes. For example, a patented method describes the reduction of 2-(11H-dibenz[b,e]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione to 6-aminomethyl-6,11-dihydro-5H-dibenz[b,e]azepine using metal hydrides in alcohol-water solvent mixtures, followed by acid or base treatment to isolate the amine intermediate.

Key parameters from this method include:

Parameter Range / Preference
Metal hydride amount 6–60 equivalents (preferably 12–20 eq.)
Solvent Alcohols (isopropanol preferred), water-alcohol mixtures
Water content in solvent 1–99% by weight (preferably ~18%)
Reaction temperature 0°C to reflux (preferably 30–40°C)
Acid/base for decomposition Mineral acids (HCl, H2SO4), organic acids (acetic acid), bases (NaOH)

After reduction, the amine intermediate can be isolated as a salt (e.g., fumarate) for purification.

Alkylation to Form Beta-(Diethylamino)ethyl Substituted Product

Following the isolation of the amine intermediate, alkylation with beta-(diethylamino)ethyl halides (such as 2-(diethylamino)ethyl chloride or bromide) under basic conditions yields the target compound. The reaction typically proceeds via nucleophilic substitution at the amine nitrogen.

Reaction conditions include:

  • Solvent: Polar aprotic solvents (e.g., dimethylformamide, acetonitrile).
  • Base: Mild bases such as potassium carbonate or triethylamine.
  • Temperature: Ambient to reflux depending on reactivity.

Purification is achieved by crystallization or chromatographic methods.

Research Outcomes and Data Tables

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Reduction to amine intermediate 75–85 >95 Using sodium borohydride in isopropanol/water mixture
Alkylation to final compound 70–80 >98 Purified by salt formation and recrystallization

Reaction Optimization Parameters

Parameter Effect on Reaction
Metal hydride amount Less than 6 eq leads to incomplete reaction; >60 eq not economical
Solvent composition ~18% water in alcohol optimizes reduction rate and solubility
Temperature Below 0°C slows reaction; 30–40°C preferred for balance of rate and selectivity
Acid/base choice HCl and acetic acid preferred for salt formation and purification

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted dibenzazepines .

Scientific Research Applications

6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dihydro-6-[2-(diethylamino)ethyl]-5H-dibenz[c,e]azepine involves its interaction with specific molecular targets. It is known to inhibit acid lysosomal hydrolytic enzyme activities, which contributes to its anti-inflammatory effects. Additionally, it inhibits prostaglandin synthetase activity, reducing inflammation and pain .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dibenzazepine Derivatives

Compound Name (Substituent) Key Properties Biological Activity Toxicity/Notes Reference
6-(beta-Diethylamino)ethyl - Substituent: -CH2CH2N(CH2CH3)2
- Molecular Weight: Not explicitly stated (estimated ~293.4 g/mol)
Hypolipidemic (enzyme inhibition), potential anti-inflammatory Not reported
Azapetine Phosphate (6-propenyl) - Substituent: -CH2CH=CH2
- Molecular Weight: 333.35 g/mol
- Melting Point: 211–215°C (decomp.)
Antiadrenergic agent Used clinically; no acute toxicity data provided
6-Chloro (5b) - Substituent: -Cl
- Purity: 90%
- Melting Point: 195–197°C
Structural characterization only (no activity reported) Not assessed
6-Fluoro (5c) - Substituent: -F
- Purity: 92%
- Melting Point: 195–197°C
Structural characterization only Not assessed
3,9-Dichloro-6-allyl - Substituent: -CH2CH=CH2, -Cl at 3,9 positions
- Molecular Weight: 304.23 g/mol
Not explicitly reported (likely anti-inflammatory or hypolipidemic) LD50 (intraperitoneal, mouse): 316 mg/kg
6-(2-Hydroxyethyl) - Substituent: -CH2CH2OH
- Purity: 99%
Fine chemical intermediate (pharmaceutical synthesis) Industrial use; no toxicity data
6-Ethyl - Substituent: -CH2CH3
- Molecular Weight: 223.31 g/mol
Limited data; potential hypolipidemic Not reported

Structural Modifications and Activity Trends

  • Lipophilicity and Enzyme Interaction: The diethylaminoethyl group enhances solubility and likely facilitates interaction with lipid metabolism enzymes, as seen in hypolipidemic activity . In contrast, the propenyl group in Azapetine phosphate favors antiadrenergic effects, possibly due to steric or electronic effects on receptor binding .
  • Toxicity Considerations : The dichloro-allyl derivative exhibits higher acute toxicity (LD50 = 316 mg/kg in mice), highlighting the risk of halogenation in enhancing adverse effects .

Biological Activity

6,7-Dihydro-6-(beta-(diethylamino)ethyl)-5H-dibenz(c,e)azepine, also referred to as RO-2-3421, is a compound belonging to the dibenzazepine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

  • Molecular Formula : C14H13N
  • Molecular Weight : 195.26 g/mol
  • CAS Number : 6672-69-1

Research indicates that compounds within the dibenzazepine class may exhibit a range of biological activities through various mechanisms. These include:

  • Inhibition of Receptors : Dibenzazepines have been shown to interact with neurotransmitter receptors, including serotonin and dopamine receptors, which may influence mood and behavior.
  • Anticancer Properties : Recent studies suggest that dibenzazepine derivatives can inhibit cancer cell migration and invasion. For instance, a related compound demonstrated significant anti-metastatic activity in MDA-MB-231 breast cancer cells by inhibiting matrix metalloproteinases (MMPs) involved in tissue remodeling during metastasis .

Anticancer Activity

A notable study explored the effects of a dibenzazepine derivative on cancer cell lines. The compound exhibited:

  • Cell Migration Inhibition : The compound significantly reduced the migration of MDA-MB-231 cells in wound-healing assays.
  • Invasion Suppression : It also suppressed invasive activities, indicating potential as an anti-cancer agent .

Neuropharmacological Effects

The neuropharmacological profile of dibenzazepines suggests:

  • Antidepressant Effects : Compounds in this class have been investigated for their antidepressant properties, potentially acting on serotonin reuptake mechanisms.
  • Acetylcholinesterase Inhibition : Some derivatives have shown promise in inhibiting acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Metastatic Breast Cancer :
    • Objective : To evaluate the anti-metastatic properties of a dibenzazepine derivative.
    • Findings : The compound inhibited MMP-2 and MMP-9 expression, leading to reduced migration and invasion of breast cancer cells .
  • Neuropharmacological Investigation :
    • Objective : To assess the impact on neurotransmitter systems.
    • Findings : The compound showed potential for modulating serotonin levels, suggesting antidepressant-like effects .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectReference
Anticancer ActivityInhibition of MDA-MB-231 cell migration
Invasion SuppressionReduced activity of MMP-2 and MMP-9
NeuropharmacologicalPotential serotonin modulation
AcetylcholinesteraseInhibition in piperazine derivatives

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.